35-Fold Potency Improvement Over FiVe1 in HT-1080 Fibrosarcoma Cells
Vimentin-IN-1 (compound 4e) demonstrates a 35-fold improvement in cell-based potency compared to the parent compound FiVe1. This SAR-driven optimization directly addresses FiVe1's limited efficacy profile [1].
| Evidence Dimension | Cell viability inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | FiVe1: 1.6 μM (1,600 nM) |
| Quantified Difference | 35-fold improvement (1,600 nM / 44 nM ≈ 36.4) |
| Conditions | HT-1080 fibrosarcoma cells, 72-hour incubation, concentration range 0-10 mM [1] |
Why This Matters
The 35-fold potency gain enables experiments requiring lower compound concentrations, reducing off-target effects and improving assay signal-to-noise ratios.
- [1] Martínez-Peña F, et al. Synthesis and biological evaluation of novel FiVe1 derivatives as potent and selective agents for the treatment of mesenchymal cancers. Eur J Med Chem. 2022 Nov 15;242:114638. View Source
